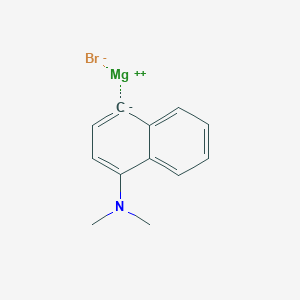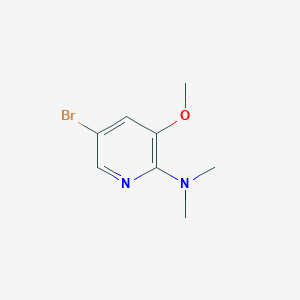
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride is a chemical compound with the molecular formula C3H7Cl2N3O. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-Triazol-3-yl)methanol dihydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with formaldehyde under acidic conditions to form the intermediate (1H-1,2,4-Triazol-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .
科学研究应用
Chemistry
In chemistry, (1H-1,2,4-Triazol-3-yl)methanol dihydrochloride is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine
In medicine, derivatives of 1,2,4-triazole, including this compound, are explored for their potential therapeutic effects. They are investigated for their roles in treating infections, cancer, and other diseases .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility makes it valuable in developing new products with enhanced performance .
作用机制
The mechanism of action of (1H-1,2,4-Triazol-3-yl)methanol dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its antimicrobial and antifungal effects .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Uniqueness
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.2ClH/c7-1-3-4-2-5-6-3;;/h2,7H,1H2,(H,4,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVQYXVNRKEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride](/img/structure/B6302450.png)


